molecular formula C26H22N4O4 B2868044 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207012-82-5

1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2868044
CAS No.: 1207012-82-5
M. Wt: 454.486
InChI Key: SLBYCQYGUPMUJT-UHFFFAOYSA-N
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Description

The compound 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic molecule featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring and aromatic benzyl groups. The quinazoline-dione scaffold is known for its pharmacological versatility, including anticonvulsant, anticancer, and anti-inflammatory properties . The 1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability, while the 3-methoxyphenyl and 4-methylbenzyl substituents may influence lipophilicity and receptor-binding affinity .

Properties

CAS No.

1207012-82-5

Molecular Formula

C26H22N4O4

Molecular Weight

454.486

IUPAC Name

1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O4/c1-17-10-12-18(13-11-17)15-30-25(31)21-8-3-4-9-22(21)29(26(30)32)16-23-27-24(28-34-23)19-6-5-7-20(14-19)33-2/h3-14H,15-16H2,1-2H3

InChI Key

SLBYCQYGUPMUJT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline core and an oxadiazole moiety. The molecular formula is C19H20N4O3C_{19}H_{20}N_{4}O_{3}, with a molecular weight of 348.39 g/mol.

PropertyValue
Molecular FormulaC19H20N4O3
Molecular Weight348.39 g/mol
SMILESCC(C1=NC(=NO1)C2=CC(=CC=C2)OC)N
InChIInChI=1S/C19H20N4O3/c1-15(12)18-16(11)19(23)21-20-22-24(18)17(19)14(2)13/h11-14H,12H2,1-10H3

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. A study on various quinazoline derivatives demonstrated that compounds with oxadiazole substituents showed enhanced antibacterial properties compared to standard antibiotics like ampicillin .

The inhibition zones measured during these studies revealed:

  • Staphylococcus aureus : Inhibition zone of 11 mm.
  • Escherichia coli : Inhibition zone of 10 mm.
  • Candida albicans : Moderate sensitivity with inhibition zones ranging from 10 to 12 mm.

These results suggest that the presence of the oxadiazole ring contributes to the antimicrobial efficacy of the compound.

Anticancer Activity

Quinazoline derivatives have also been studied for their anticancer properties. The mechanism of action often involves inhibition of key enzymes involved in cancer cell proliferation. For instance, quinazoline derivatives have been identified as inhibitors of DNA topoisomerase IV and bacterial gyrase, which are critical for DNA replication in both bacterial and cancer cells .

In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values reported in the low micromolar range .

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinazoline derivatives, including those with oxadiazole substitutions. The compounds were tested against several bacterial strains and cancer cell lines:

  • Compound III showed an inhibition zone of 12 mm against S. aureus.
  • Compound 15 displayed significant activity against E. coli with an MIC value of 75 mg/mL.

These findings highlight the potential of this class of compounds in developing new antimicrobial and anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogues are heterocyclic derivatives with substituted triazole, oxadiazole, or benzodiazepine cores. Key comparisons include:

Compound Core Structure Substituents Reported Activities Reference
Target Compound Quinazoline-2,4-dione 1,2,4-Oxadiazole, 3-methoxyphenyl, 4-methylbenzyl Hypothesized: Anticancer, anti-inflammatory
3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H,2H)-ones 1,2,4-Oxadiazole Aryl, methyl, thione Antinociceptive, anticancer
3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole-thione 3-Methoxybenzyl, 2-methoxyphenyl Not specified (structural focus)
Coumarin-benzodiazepine-tetrazole hybrids Benzodiazepine, tetrazole Coumarin, tetrazole Antimicrobial (hypothesized)

Key Observations:

  • Core Structure: The quinazoline-dione core distinguishes the target compound from triazole-thiones (e.g., ) or benzodiazepine hybrids (e.g., ). Quinazoline-diones are associated with kinase inhibition, while triazole-thiones often exhibit antioxidant or antimicrobial activity .
  • Substituent Effects: The 3-methoxyphenyl group in the target compound mirrors substituents in triazole derivatives (e.g., ), which may enhance membrane permeability. The 4-methylbenzyl group could mimic aryl substituents in oxadiazole-based anticancer agents .
  • Bioactivity Potential: While the target compound lacks direct pharmacological data, its structural resemblance to oxadiazole derivatives (e.g., ) suggests possible anticancer or anti-inflammatory activity.

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